6,6'-Bis(chloromethyl)-2,2'-bipyridine
Overview
Description
6,6’-Bis(chloromethyl)-2,2’-bipyridine is an organic compound with the molecular formula C12H10Cl2N2 It is a derivative of bipyridine, where two chloromethyl groups are attached to the 6 and 6’ positions of the bipyridine ring
Scientific Research Applications
6,6’-Bis(chloromethyl)-2,2’-bipyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which can be studied for their electronic, magnetic, and catalytic properties.
Materials Science: The metal complexes of this compound can be used in the development of new materials with specific electronic or optical properties.
Catalysis: The compound and its metal complexes can act as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes.
Biological Studies: It can be used to study the interaction of bipyridine derivatives with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 6,6’-Bis(chloromethyl)-2,2’-bipyridine are currently unknown Based on its structure, it might be involved in pathways related to pyridine metabolism
Action Environment
The action, efficacy, and stability of 6,6’-Bis(chloromethyl)-2,2’-bipyridine could be influenced by various environmental factors These might include pH, temperature, presence of other molecules, and cellular context
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(chloromethyl)-2,2’-bipyridine typically involves the chloromethylation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bis(chloromethyl)-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chloromethylation reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(chloromethyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Coordination Reactions: It can form complexes with metal ions, which is useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coordination Reactions: Metal salts like copper(II) chloride, nickel(II) acetate, or palladium(II) chloride in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Substituted bipyridines with various functional groups.
Oxidation: Bipyridine derivatives with aldehyde or carboxylic acid groups.
Coordination Reactions:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without chloromethyl groups.
4,4’-Bis(chloromethyl)-2,2’-bipyridine: A similar compound with chloromethyl groups at the 4 and 4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chloromethyl groups.
Uniqueness
6,6’-Bis(chloromethyl)-2,2’-bipyridine is unique due to the presence of reactive chloromethyl groups, which allow for further functionalization and derivatization. This makes it a versatile building block for the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
2-(chloromethyl)-6-[6-(chloromethyl)pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWSIBMCPYEBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CC(=N2)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363597 | |
Record name | 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74065-64-8 | |
Record name | 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-Bis(chloromethyl)-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6,6'-Bis(chloromethyl)-2,2'-bipyridine?
A1: this compound (bpy-Cl2) is an organic compound with the molecular formula C12H10Cl2N2 []. Its structure consists of a 2,2'-bipyridine core with chloromethyl groups substituted at the 6 and 6' positions. The two pyridyl rings of the molecule are coplanar with the nitrogen atoms in a trans configuration [].
Q2: How does this compound interact with metal ions?
A2: this compound acts as a chelating ligand, forming complexes with various metal ions like copper, nickel, and cobalt []. The nitrogen atoms in the bipyridine core coordinate to the metal center. Interestingly, when reacted with metal halides, halogen exchange and scrambling reactions can occur between the chloromethyl groups of the ligand and the metal-bound halides []. This leads to the formation of complexes with mixed halogen compositions.
Q3: Are there any insights into the electrochemical behavior of metal complexes with this compound?
A3: Research has shown that copper(II) complexes of this compound exhibit solvent-dependent electrochemical behavior []. The Cu(I)/Cu(II) redox potential (E1/2) is more positive in dichloromethane than in acetonitrile. Furthermore, within a series of copper(II) complexes with varying halogen compositions, the E1/2 values become more positive with increasing bromine content [].
Q4: Has this compound been used in photochemical reactions?
A4: Yes, studies have shown that copper(II) complexes of this compound can undergo photoreduction under boiling conditions when exposed to light []. This photoreduction process leads to the formation of dimeric copper(I) complexes with bridging bromide ligands []. The reaction is light-dependent and does not proceed in the absence of light.
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